molecular formula C22H28N6O2 B12169160 N-[2-oxo-2-(4-phenylpiperidin-1-yl)ethyl]-4-(pyrimidin-2-yl)piperazine-1-carboxamide

N-[2-oxo-2-(4-phenylpiperidin-1-yl)ethyl]-4-(pyrimidin-2-yl)piperazine-1-carboxamide

Cat. No.: B12169160
M. Wt: 408.5 g/mol
InChI Key: GUCPRYPZVVZKIQ-UHFFFAOYSA-N
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Description

N-[2-oxo-2-(4-phenylpiperidin-1-yl)ethyl]-4-(pyrimidin-2-yl)piperazine-1-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperidine ring, a pyrimidine ring, and a piperazine ring, making it a versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-oxo-2-(4-phenylpiperidin-1-yl)ethyl]-4-(pyrimidin-2-yl)piperazine-1-carboxamide typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of 4-phenylpiperidine, which is then reacted with ethyl chloroformate to form an intermediate. This intermediate is further reacted with 4-(pyrimidin-2-yl)piperazine under controlled conditions to yield the final product. The reaction conditions usually involve the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactions are carried out under optimized conditions to maximize yield and purity. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH is common to ensure consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

N-[2-oxo-2-(4-phenylpiperidin-1-yl)ethyl]-4-(pyrimidin-2-yl)piperazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium azide in polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[2-oxo-2-(4-phenylpiperidin-1-yl)ethyl]-4-(pyrimidin-2-yl)piperazine-1-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including its role as a ligand in drug design.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-oxo-2-(4-phenylpiperidin-1-yl)ethyl]-4-(pyrimidin-2-yl)piperazine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biochemical effects. The pathways involved can include signal transduction, gene expression regulation, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(tert-Butyl)-4-((6-iodo-4-oxo-2-propylquinazolin-3(4H)-yl)methyl)-1,1-biphenyl-2-sulfonamide
  • 2-Fluorodeschloroketamine

Uniqueness

N-[2-oxo-2-(4-phenylpiperidin-1-yl)ethyl]-4-(pyrimidin-2-yl)piperazine-1-carboxamide is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties. Its structure allows for versatile interactions with various molecular targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C22H28N6O2

Molecular Weight

408.5 g/mol

IUPAC Name

N-[2-oxo-2-(4-phenylpiperidin-1-yl)ethyl]-4-pyrimidin-2-ylpiperazine-1-carboxamide

InChI

InChI=1S/C22H28N6O2/c29-20(26-11-7-19(8-12-26)18-5-2-1-3-6-18)17-25-22(30)28-15-13-27(14-16-28)21-23-9-4-10-24-21/h1-6,9-10,19H,7-8,11-17H2,(H,25,30)

InChI Key

GUCPRYPZVVZKIQ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C2=CC=CC=C2)C(=O)CNC(=O)N3CCN(CC3)C4=NC=CC=N4

Origin of Product

United States

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